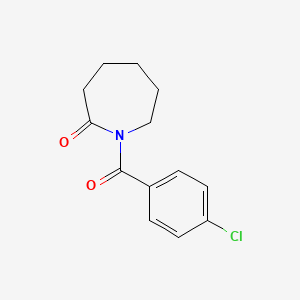

1-(4-chlorobenzoyl)-2-azepanone

Description

Overview of Azepanone Scaffolds in Synthetic and Medicinal Chemistry Research

The azepan-2-one (B1668282) ring, also known as caprolactam, is a seven-membered cyclic amide that serves as a crucial building block in both industrial and research settings. Its most prominent application is as the monomer for the production of Nylon-6, a widely used polyamide. wikipedia.org Beyond this large-scale application, the azepanone scaffold is a privileged structure in medicinal chemistry. researchgate.net These seven-membered nitrogen-containing heterocycles are integral to the structure of various natural products and pharmaceutically active compounds. researchgate.net The conformational flexibility of the seven-membered ring allows it to present substituents in a variety of spatial orientations, making it a valuable scaffold for designing molecules that can interact with biological targets. Fused-azepinone cores, for instance, are found in alkaloids like hymenialdisine, which exhibit a range of biological activities, including anti-cancer and anti-inflammatory properties.

Significance of N-Acyl Azepanone Derivatives in Modern Organic Synthesis

The introduction of an acyl group at the nitrogen atom of the azepanone ring, forming an N-acyl derivative, significantly modulates the chemical properties and reactivity of the parent lactam. N-acyl lactams, including N-acyl azepanones, are important intermediates in organic synthesis. The N-acyl group can act as an activating group, rendering the lactam ring more susceptible to nucleophilic attack and ring-opening reactions. This reactivity has been harnessed in various synthetic transformations. For example, the acid-mediated ring-opening of α-aryl-lactams has been studied, demonstrating the influence of the N-substituent and ring size on the reaction outcome. rsc.org Furthermore, methods for the selective synthesis of acylated caprolactams are continuously being developed, highlighting their utility in constructing diverse molecular frameworks. rsc.org

Research Gaps and Motivations for In-Depth Investigation of 1-(4-chlorobenzoyl)-2-azepanone

This absence of specific data provides a strong motivation for further research. The unique combination of a flexible, biologically relevant azepanone ring with the electronically and sterically defined 4-chlorobenzoyl group suggests that this compound could possess interesting and potentially useful properties. A thorough investigation would not only fill the current knowledge gap but also potentially unlock new applications for this compound in areas such as materials science, organic synthesis, and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorobenzoyl)azepan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c14-11-7-5-10(6-8-11)13(17)15-9-3-1-2-4-12(15)16/h5-8H,1-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUJOKRFIZDQGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351578 | |

| Record name | ST50050739 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5515-07-1 | |

| Record name | ST50050739 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 4 Chlorobenzoyl 2 Azepanone and Its Derivatives

Historical Development of Azepanone Ring Construction

The creation of the seven-membered azepanone ring system is a key challenge in the synthesis of these compounds. Various methods have been developed to achieve this, with ring-closing metathesis and intramolecular cyclization being prominent strategies. numberanalytics.com

Ring-Closing Metathesis Approaches to Azepanone Systems

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide array of unsaturated rings, including five- to seven-membered rings. wikipedia.org This reaction typically involves the intramolecular metathesis of two terminal alkenes, catalyzed by metal complexes, often ruthenium-based, to form a cycloalkene and volatile ethylene (B1197577). wikipedia.orgorganic-chemistry.org The formation of the stable ethylene by-product helps to drive the reaction to completion. organic-chemistry.org

The utility of RCM in constructing the azepanone core has been demonstrated in several synthetic endeavors. For instance, a key step in the synthesis of (-)-balanol involved the use of a ruthenium indenylidene complex to facilitate the RCM reaction, successfully forming the desired seven-membered heterocycle in an 87% yield. wikipedia.org Similarly, the total synthesis of manzamine A utilized two separate RCM steps to construct the complex polycyclic alkaloid structure. wikipedia.org The efficiency of RCM is often dependent on the choice of catalyst and reaction conditions, with second-generation Grubbs catalysts showing broad functional group tolerance. organic-chemistry.org

While highly effective, challenges in RCM reactions can include catalyst poisoning, the formation of dimeric byproducts, and the need for dilute reaction conditions, which can complicate scale-up. drughunter.com

Intramolecular Cyclization Reactions in Azepanone Synthesis

Intramolecular cyclization represents another fundamental approach to the synthesis of the azepanone ring. This strategy involves the formation of the cyclic structure from a linear precursor through the creation of a new bond within the same molecule. A variety of cyclization methods have been employed, including those based on radical reactions, nucleophilic substitution, and transition metal-catalyzed processes. numberanalytics.comthieme-connect.de

One notable example is the Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides to furnish azepino[4,5-b]indolones. thieme-connect.de In a specific instance, treating a hydroxy tryptamide with (+)-camphorsulfonic acid in benzene (B151609) at 80°C resulted in the formation of the corresponding azepino[4,5-b]indolone in 71% yield after purification. thieme-connect.de Another approach involves the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines to produce trifluoromethyl-substituted azepin-2-carboxylates. nih.gov This method proceeds through the intermolecular addition of an amine to a copper-activated triple bond, followed by an intramolecular cyclization onto the allene (B1206475) moiety. nih.gov

Furthermore, the formation of seven-membered heterocycles containing both nitrogen and sulfur has been achieved through an intramolecular conjugate displacement mechanism. researchgate.net

Strategies for Seven-Membered Nitrogen Heterocycle Formation

The synthesis of seven-membered nitrogen heterocycles, a class of compounds that includes azepanones, is of significant interest due to their presence in many biologically active molecules. numberanalytics.com General strategies for their formation are diverse and include ring-closure reactions, ring-expansion reactions, and cycloaddition reactions. numberanalytics.com

Transition metal-catalyzed reactions have proven to be particularly valuable. For example, a nickel-aluminum co-catalyzed C-H cyclization of benzoimidazoles with alkenes has been developed to construct tricyclic imidazoles containing a seven-membered ring. nih.gov The Ugi multicomponent reaction is another powerful tool for generating seven-membered nitrogen heterocycles in a diversity-oriented fashion. researchgate.net This can be achieved through an intramolecular Ugi reaction or by a Ugi reaction followed by one or two subsequent cyclization steps. researchgate.net

Other notable methods include visible light-promoted three-component tandem annulation reactions and gold-catalyzed 1,3-azaprotio transfer of allenyloximes. organic-chemistry.org

Targeted Synthesis of 1-(4-chlorobenzoyl)-2-azepanone

The synthesis of the specific compound this compound is typically achieved through the acylation of the pre-formed azepanone (caprolactam) ring.

Acylation Reactions Utilizing 4-Chlorobenzoyl Chloride

The introduction of the 4-chlorobenzoyl group onto the nitrogen atom of the azepanone ring is a crucial step. This is commonly accomplished through a nucleophilic acyl substitution reaction using 4-chlorobenzoyl chloride as the acylating agent. This type of reaction, a Friedel-Crafts acylation, is a standard method for forming carbon-carbon bonds with an aromatic ring. frontiersin.org

In a related synthesis, p-toluoyl chloride was reacted with caprolactam in the presence of triethylamine (B128534) in chloroform. google.com The triethylamine acts as a base to neutralize the hydrogen chloride that is formed during the reaction. The reaction mixture was heated to reflux for 2 hours to drive the reaction to completion. google.com A similar strategy can be employed for the synthesis of this compound, where 4-chlorobenzoyl chloride would be used in place of p-toluoyl chloride. The synthesis of 4-chlorobenzoyl chloride itself can be achieved by reacting 4-chlorobenzotrichloride (B167033) with water in the presence of a Lewis acid like iron(III) chloride. google.com

The choice of solvent and base is important for the success of the acylation. In the synthesis of N-acetyl-4-(4-chlorobenzoyl)-piperidine, a related compound, the acylation was carried out using thionyl chloride followed by aluminum chloride in 1,2-dichloroethane. chemicalbook.com

Formation of the Azepanone Ring System

The azepanone ring system, also known as caprolactam, is the heterocyclic core of the target molecule. Caprolactam is a readily available industrial chemical, which simplifies the synthesis of its derivatives. The formation of the azepanone ring itself can be achieved through various synthetic routes, as discussed in the preceding sections on ring construction. For the specific purpose of synthesizing this compound, commercially available caprolactam is typically used as the starting material, which then undergoes acylation.

Asymmetric Synthesis and Stereochemical Control in Azepanone Derivatization

The introduction of chirality into the azepanone ring of derivatives is a critical aspect for their potential application in fields where stereochemistry dictates biological activity. While specific asymmetric syntheses for this compound are not prominently documented, general methodologies for the asymmetric synthesis of substituted azepanes and related lactams provide a foundational understanding.

Enzymatic and chemoenzymatic methods have emerged as powerful tools for achieving high enantioselectivity. For instance, imine reductases and monoamine oxidases have been successfully employed in the asymmetric reductive amination and deracemization of 2-aryl azepanes and benzazepines, respectively. nih.gov These biocatalytic approaches could potentially be adapted to create chiral precursors to this compound.

Another strategy involves the use of chiral auxiliaries. Although not directly applied to the target compound, the development of novel cysteine-derived oxazolidinone chiral auxiliaries has shown promise in a range of highly selective asymmetric transformations, which could be explored for the stereocontrolled synthesis of functionalized azepanone cores.

Furthermore, kinetic resolution of racemic mixtures offers a viable pathway to enantiomerically enriched products. For example, the kinetic resolution of N-acylaziridines through nucleophilic ring-opening has been achieved using chiral modifiers like (R)-BINOL. nih.gov This principle could be conceptually extended to the stereoselective functionalization of a pre-formed racemic this compound.

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. While specific green synthesis protocols for this compound are not detailed in the literature, general green approaches for the synthesis of ε-caprolactam precursors and N-acyl compounds are highly relevant.

The use of biocatalysis, as mentioned in the context of asymmetric synthesis, is also a cornerstone of green chemistry. Enzyme-catalyzed reactions often proceed under mild conditions in aqueous media, significantly reducing the environmental impact compared to traditional chemical methods.

Functionalization and Derivatization of this compound

The functionalization of the parent molecule, this compound, can be approached by modifying either the azepanone ring or the 4-chlorobenzoyl moiety. Such derivatization is crucial for developing analogue series for structure-activity relationship (SAR) studies.

Modification of the Azepanone Ring

The azepanone ring offers several positions for modification. The synthesis of substituted azepanes mimicking monosaccharides has been achieved, demonstrating that the seven-membered ring can be functionalized with multiple hydroxyl groups. researchgate.net This suggests that this compound could be similarly hydroxylated or otherwise functionalized on the ring carbons.

Ring-opening polymerization of N-substituted caprolactam derivatives is another avenue for creating novel materials. For instance, copolymerization of N-methyl- or N-acetyl-ε-caprolactam with ε-caprolactam has been used to synthesize N-substituted polyether-block-amide copolymers with altered thermal and crystalline properties. mdpi.com This indicates that the azepanone ring of the target compound could be incorporated into polymeric structures.

Substitution on the 4-Chlorobenzoyl Moiety

The 4-chlorobenzoyl group provides a reactive handle for a variety of chemical transformations. The chlorine atom can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of substituents at the 4-position of the benzoyl ring.

For example, the synthesis of various N-substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides involved the reaction of intermediate amines with differently substituted sulfonyl chlorides, showcasing the versatility of modifying the aromatic ring of a benzoyl-containing scaffold. openpharmaceuticalsciencesjournal.com Similarly, the synthesis of benzoylthioureido benzenesulfonamide (B165840) derivatives involved the initial preparation of various substituted benzoyl chlorides, which were then reacted further. nih.gov These approaches could be readily applied to modify the 4-chlorobenzoyl moiety of the target compound.

Synthesis of Analogue Series for Structure-Activity Relationship (SAR) Studies

The systematic synthesis of analogue series is fundamental to understanding how structural modifications influence the biological activity of a compound. For this compound, this would involve the preparation of libraries of derivatives with variations in both the azepanone ring and the 4-chlorobenzoyl group.

SAR studies on related structures, such as benzofuran (B130515) derivatives, have highlighted the importance of specific substitutions for anticancer activity. nih.gov For instance, the presence of certain groups on the aromatic ring was found to be crucial for cytotoxicity. Similarly, in a series of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives designed as falcipain-2 inhibitors, the nature of the substituent on the benzoyl ring significantly impacted their inhibitory activity. arabjchem.org

By systematically synthesizing and evaluating analogues of this compound with diverse functional groups, a comprehensive SAR profile could be established, guiding the design of future compounds with potentially optimized properties.

Advanced Spectroscopic and Structural Elucidation of 1 4 Chlorobenzoyl 2 Azepanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.

Proton (¹H) NMR for Conformational Analysis and Proton Environment

¹H NMR spectroscopy would be instrumental in defining the arrangement of protons within the 1-(4-chlorobenzoyl)-2-azepanone molecule. Analysis of chemical shifts, signal multiplicities (singlets, doublets, triplets, etc.), and coupling constants would allow for the assignment of each proton to its specific position on the azepanone ring and the chlorobenzoyl group. This data is also crucial for studying the conformational dynamics of the seven-membered azepanone ring.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal, and the chemical shifts of these signals would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic). This technique is essential for confirming the connectivity of the carbon skeleton.

Heteronuclear NMR (e.g., ¹⁹F NMR for fluorinated analogues)

While the primary compound contains chlorine, this subsection was designed to discuss the analysis of fluorinated analogues using ¹⁹F NMR. This technique is highly sensitive and provides precise information about the electronic environment of fluorine atoms within a molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Through-Space Interactions

Two-dimensional NMR techniques are powerful tools for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of protons within the azepanone ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing critical information for piecing together the entire molecular structure.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Patterns

ESI-MS is a soft ionization technique that would be used to determine the accurate molecular weight of this compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the elemental composition can be confirmed. Furthermore, by inducing fragmentation, the resulting pattern of fragment ions would provide valuable clues about the compound's structure, corroborating the data obtained from NMR spectroscopy.

The absence of foundational data for this compound in these key analytical areas prevents the creation of a detailed scientific article as requested. Further research, including the synthesis and subsequent analytical characterization of this compound, would be required to generate the necessary data.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. The molecular formula of this compound is C₁₃H₁₄ClNO₂. HRMS can distinguish the monoisotopic mass of a compound from its nominal mass by utilizing the exact masses of the most abundant isotopes of its constituent elements (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

The theoretical monoisotopic mass is calculated by summing the exact masses of the most abundant isotopes of each element present in the molecule. missouri.edusisweb.com For C₁₃H₁₄³⁵ClNO₂, this calculated value provides a precise target for experimental verification. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) confirms the elemental formula with high confidence, distinguishing it from other potential formulas that may have the same nominal mass.

Table 1: Theoretical Monoisotopic Mass for this compound

| Molecular Formula | Isotope | Exact Mass (Da) |

| C₁₃H₁₄³⁵ClNO₂ | [M+H]⁺ | 252.0786 |

This table presents the calculated theoretical exact mass for the protonated molecule, which is commonly observed in HRMS analysis.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" that is characteristic of its structure and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides detailed information about the functional groups present. The structure of this compound contains a seven-membered lactam ring and a 4-chlorobenzoyl group, giving rise to a characteristic OC-N-CO imide linkage.

Cyclic imides typically show two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. spectroscopyonline.compsu.edu The higher frequency band is generally the asymmetric stretch, while the lower frequency band is the symmetric stretch. In this molecule, one carbonyl is part of the lactam ring (an amide) and the other is a ketone functionality attached to the nitrogen and the chlorophenyl ring. This electronic arrangement is expected to produce strong absorptions in the carbonyl region of the spectrum. Other key functional groups include aromatic and aliphatic C-H bonds, C-N bonds, and the C-Cl bond. uomustansiriyah.edu.iqlibretexts.org

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3080 | C-H Stretch | Aromatic (C₆H₄) | Medium-Weak |

| ~2935, ~2860 | C-H Stretch | Aliphatic (CH₂) | Medium |

| ~1770 | Asymmetric C=O Stretch | Cyclic Imide (OC-N-CO) | Strong |

| ~1700 | Symmetric C=O Stretch | Cyclic Imide (OC-N-CO) | Strong |

| ~1600, ~1485 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1450 | CH₂ Scissoring | Aliphatic (CH₂) | Medium |

| ~1250 | C-N Stretch | Lactam | Medium-Strong |

| ~1100 | C-Cl Stretch | Aryl Halide | Strong |

| ~830 | C-H Out-of-plane Bend | 1,4-disubstituted Aromatic | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds and changes in dipole moment, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and changes in polarizability.

For this compound, strong Raman signals are expected for the aromatic ring vibrations and the C=O stretching modes. The symmetric vibrations of the aromatic ring are particularly Raman-active. The vibrations of the caprolactam ring itself have been characterized, with notable bands that can be used for identification. rsc.orgchemicalbook.com The combination of FT-IR and Raman data provides a more complete picture of the molecule's vibrational framework.

Table 3: Predicted Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3080 | C-H Stretch | Aromatic (C₆H₄) | Medium |

| ~2935, ~2860 | C-H Stretch | Aliphatic (CH₂) | Medium |

| ~1770, ~1700 | C=O Stretch | Cyclic Imide (OC-N-CO) | Weak-Medium |

| ~1600 | C=C Stretch (Ring Breathing) | Aromatic Ring | Strong |

| ~1450 | CH₂ Deformation | Aliphatic (CH₂) | Medium |

| ~750 | Ring Breathing/Deformation | Caprolactam Ring | Medium |

X-ray Crystallography for Solid-State Structural Analysis

As of this writing, a search of publicly available crystallographic databases reveals that the single-crystal X-ray structure of this compound has not been reported. The following sections describe the type of information that would be obtained from such an analysis based on studies of similar molecules. rsc.orgnih.gov

Determination of Absolute Configuration and Torsion Angles

The molecule this compound is achiral and therefore does not have an absolute configuration to be determined. However, X-ray crystallography would reveal its precise three-dimensional conformation in the solid state, which is defined by a series of torsion (dihedral) angles.

Key torsion angles of interest would include:

The N-CO-Ar Torsion Angle: The rotation around the C-N bond connecting the lactam ring to the benzoyl group, which would define the relative orientation of the two ring systems.

The CO-Ar Torsion Angle: The rotation around the C-C bond connecting the carbonyl group to the chlorophenyl ring.

Caprolactam Ring Conformation: The seven-membered caprolactam ring is not planar and typically adopts a chair-type conformation. rsc.org X-ray analysis would precisely define this conformation through the endocyclic torsion angles.

These angles are crucial for understanding the molecule's steric and electronic properties and its potential interactions with biological targets.

Analysis of Intermolecular Interactions in Crystalline State

In the absence of experimental crystallographic data, the potential intermolecular interactions that stabilize the crystal lattice can be predicted based on the functional groups present in the molecule. These non-covalent interactions dictate how the molecules pack together in the crystal.

Potential interactions for this compound include:

C-H···O Hydrogen Bonds: Weak hydrogen bonds could form between the aromatic or aliphatic C-H groups and the lone pairs of the two oxygen atoms of the imide group. rsc.org

Halogen Bonding: The chlorine atom on the phenyl ring is an electrophilic region (a σ-hole) and could participate in halogen bonds with nucleophilic atoms, such as the carbonyl oxygen of a neighboring molecule. nih.govmostwiedzy.pl

π-π Stacking: The electron-rich chlorophenyl rings could stack in parallel or offset arrangements, contributing to crystal stability through van der Waals forces. nih.gov

A full X-ray crystallographic analysis would confirm the presence and geometry of these interactions, providing critical insight into the supramolecular assembly of the compound in the solid state. mdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful, non-destructive technique utilized for the stereochemical elucidation of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. The resulting ECD spectrum, a plot of molar ellipticity ([θ]) or differential absorption (Δε) versus wavelength, provides crucial information about the absolute configuration and conformation of a molecule. For a molecule like this compound, which is chiral due to the presence of a stereogenic center at the point of substitution on the azepanone ring (if substituted), or due to atropisomerism arising from hindered rotation around the N-C(O) bond, ECD can be an invaluable tool.

The chiroptical properties of this compound are primarily dictated by the electronic transitions of its constituent chromophores within the chiral environment of the molecule. The two main chromophores are the 4-chlorobenzoyl group and the amide moiety within the azepanone ring.

The 4-chlorobenzoyl group possesses several absorption bands in the ultraviolet (UV) region, which are expected to give rise to Cotton effects in the ECD spectrum. egyankosh.ac.in The intense π → π* transitions of the benzene (B151609) ring are typically observed at shorter wavelengths, while the lower energy n → π* transition associated with the carbonyl group appears at longer wavelengths. The signs and magnitudes of these Cotton effects are exquisitely sensitive to the spatial arrangement of the atoms and groups surrounding the chromophore. Therefore, the conformation of the seven-membered azepanone ring and its relative orientation to the benzoyl group will profoundly influence the ECD spectrum.

The amide chromophore of the lactam ring also contributes to the ECD spectrum, typically exhibiting an n → π* transition. In conformationally flexible systems like the seven-membered azepanone ring, the observed Cotton effect for this transition can be an average of multiple conformations. According to the β-lactam helicity rule, the sign of the Cotton effect associated with the amide n→π* transition can be correlated with the chirality of the adjacent carbon atom. nih.gov

In the absence of direct experimental data for this compound, a theoretical approach involving quantum chemical calculations can be employed to predict the ECD spectrum. nih.govnih.gov By calculating the ECD spectra for different possible stereoisomers and conformations, a comparison with a future experimental spectrum would allow for the unambiguous assignment of the absolute configuration.

A hypothetical table of ECD data for an enantiomer of this compound is presented below to illustrate the type of information that would be obtained from such an analysis. The signs and exact wavelengths are illustrative and would need to be confirmed by experimental measurement.

Hypothetical Electronic Circular Dichroism Data for (S)-1-(4-chlorobenzoyl)-2-azepanone

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Transition Assignment |

| 295 | +5.2 | n → π* (Benzoyl C=O) |

| 260 | -10.8 | π → π* (Benzoyl Ring) |

| 225 | +8.5 | n → π* (Amide C=O) |

| 205 | -15.3 | π → π* (Amide C=O) |

The sign of the Cotton effect is a critical parameter. egyankosh.ac.in For instance, a positive Cotton effect for the benzoyl n → π* transition might indicate a specific spatial orientation of the 4-chlorobenzoyl group relative to the chiral azepanone ring. The relationship between the sign of the Cotton effect and the stereochemistry is often established through empirical rules, such as the octant rule for ketones, or by comparison with structurally related compounds with known absolute configurations. egyankosh.ac.in

It is also important to consider that for molecules with significant conformational flexibility, such as those containing a seven-membered ring, the observed ECD spectrum in solution is a population-weighted average of the spectra of all contributing conformers. This can sometimes lead to weak or complex spectra. nih.gov In such cases, variable temperature ECD studies or the use of liposomal ordering can help to constrain the conformational freedom and amplify the Cotton effects, facilitating a more straightforward stereochemical assignment. nih.gov

Computational and Theoretical Investigations of 1 4 Chlorobenzoyl 2 Azepanone

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule at the electronic level. For a compound like 1-(4-chlorobenzoyl)-2-azepanone, these calculations could provide profound insights.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. A DFT study of this compound would typically involve calculating key properties to understand its stability and chemical behavior. This would include mapping the electron density distribution to identify electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be calculated. The HOMO-LUMO gap is a critical parameter for assessing the kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. Other global reactivity descriptors like electronegativity, chemical hardness, and softness would also be determined to provide a comprehensive picture of its reactivity.

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations could be employed to determine a precise geometry, calculate its dipole moment, and obtain accurate electronic energies. These calculations would serve as a benchmark for results obtained from other computational methods.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of a compound. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be performed and compared with experimental data to confirm the assigned structure. Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) would help in identifying the characteristic vibrational modes of the molecule, providing further structural confirmation.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to study the behavior of molecules over time, particularly in a condensed phase.

Molecular Mechanics (MM) and Molecular Dynamics (MD) for Conformational Behavior in Solution

To understand the behavior of this compound in a solvent, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations would be employed. An appropriate force field would be selected to describe the intra- and intermolecular interactions. MD simulations would track the motions of the atoms of the molecule and the surrounding solvent molecules over time. This would provide a dynamic picture of its conformational flexibility in solution, showing how the solvent influences the conformational preferences and the rates of interconversion between different conformers.

Solvent Effects on Molecular Conformation and Reactivity

The chemical environment plays a critical role in determining the three-dimensional shape (conformation) and reactivity of a molecule. For this compound, the polarity of the solvent is expected to significantly influence the orientation of the 4-chlorobenzoyl group relative to the azepanone ring.

Computational methods, such as Density Functional Theory (DFT) combined with continuum solvent models (like the Polarizable Continuum Model - PCM), are employed to predict these effects. These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.

Key Areas of Investigation:

Conformational Isomers: The rotation around the N-C(O) amide bond and the inherent flexibility of the seven-membered azepanone ring can lead to multiple stable or metastable conformers. Solvents can stabilize or destabilize these conformers differently. For instance, polar solvents are likely to favor conformers with a larger dipole moment.

Reactivity Predictions: Solvent can affect the activation energy of reactions. For example, the susceptibility of the carbonyl carbons to nucleophilic attack can be altered by solvent polarity. Explicit solvent models, where individual solvent molecules are included in the calculation (e.g., in Quantum Mechanics/Molecular Mechanics - QM/MM simulations), can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, that influence reactivity.

A hypothetical study might compare the conformational energies and key bond lengths of this compound in a non-polar solvent like toluene (B28343) versus a polar solvent like acetonitrile (B52724).

Table 1: Hypothetical Solvent Effect on Conformer Stability (kcal/mol)

| Conformer | Gas Phase (Vacuum) | Toluene (ε ≈ 2.4) | Acetonitrile (ε ≈ 36) |

|---|---|---|---|

| Conformer A (Twisted) | 0.0 | 0.0 | 0.0 |

| Conformer B (Chair-like) | +1.5 | +1.3 | +0.8 |

| Conformer C (Boat-like) | +3.2 | +3.0 | +2.5 |

Note: This table is illustrative and based on general principles. Actual values would require specific DFT calculations. The data suggests that polar solvents could stabilize alternative conformations.

In Silico Mechanistic Studies

In silico (computer-based) studies are essential for understanding how chemical reactions occur at a molecular level.

Reaction Pathway Analysis and Transition State Identification

Understanding the synthesis of this compound, which typically involves the acylation of 2-azepanone with 4-chlorobenzoyl chloride, can be achieved by mapping the reaction pathway. Computational methods can identify the structures of reactants, intermediates, transition states, and products.

The "replica path method" is one such technique used to find the minimum energy path between reactants and products, allowing for the identification of the transition state—the highest energy point along this path. nih.gov The energy of this transition state determines the reaction rate. Calculations would typically be performed at a quantum mechanical level, such as DFT with a suitable basis set (e.g., B3LYP/6-31G*), to accurately model the electronic changes during bond formation and breaking. nih.gov

Rationalization of Stereoselectivity in Synthesis

If the synthesis involves chiral centers or prochiral elements, predicting the stereochemical outcome is crucial. While this compound itself is achiral, related reactions involving chiral reagents or catalysts could be analyzed. Computational modeling can explain why one stereoisomer is formed preferentially over another.

This involves calculating the energies of the different diastereomeric transition states leading to the various stereoisomers. According to transition state theory, the pathway with the lower activation energy will be faster and thus yield the major product. This approach has been successfully used to explain stereoselectivity in complex reactions by considering the conformational preferences of reactive intermediates. nih.gov For example, the way a substrate and catalyst fit together can be modeled to predict the facial selectivity of an attack on a planar group. arxiv.org

Ligand-Protein Docking and Molecular Recognition Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). youtube.com This is fundamental in drug discovery and chemical biology to understand molecular recognition. youtube.combiointerfaceresearch.com

Prediction of Binding Modes and Interaction Fingerprints

To study how this compound might interact with a protein, molecular docking simulations would be performed. This requires a 3D structure of the target protein, often obtained from the Protein Data Bank (PDB).

The process involves:

Preparation: Preparing the 3D structures of both the ligand (this compound) and the protein. This includes adding hydrogen atoms and assigning partial charges. biointerfaceresearch.com

Docking: Using software like AutoDock or Glide, the ligand is placed into the protein's binding site in many different orientations and conformations. biointerfaceresearch.com

Scoring: Each "pose" is assigned a score that estimates the binding affinity. The top-scoring poses represent the most likely binding modes.

The results are analyzed to create an "interaction fingerprint," detailing the specific contacts between the ligand and the protein's amino acid residues, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the chlorophenyl ring.

Table 2: Example of a Predicted Interaction Fingerprint

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Azepanone Carbonyl Oxygen | Tyr 151 (Backbone NH) | 2.9 |

| Hydrophobic | Chlorophenyl Ring | Leu 99, Val 103 | 3.5 - 4.0 |

| Pi-Stacking | Chlorophenyl Ring | Phe 256 | 4.5 |

Note: This table is a hypothetical example of what a docking study might reveal for this compound with a theoretical protein target.

Virtual Screening for Potential Molecular Targets (non-clinical focus)

Virtual screening is a computational technique used to search large libraries of small molecules to identify those most likely to bind to a target of interest. nih.gov Conversely, it can also be used to identify potential protein targets for a specific ligand like this compound. This process, sometimes called "reverse docking" or "target fishing," involves docking the ligand against a large database of protein structures.

Proteins that consistently show high docking scores with this compound are identified as potential binding partners. This approach can generate hypotheses about the molecule's biological context without a clinical focus, for instance, by identifying potential interactions with enzymes or regulatory proteins for research purposes. nih.gov The identified targets can then be prioritized for further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

The fundamental premise of QSAR/QSPR is that the variations in the biological activity or properties of a group of compounds are dependent on the changes in their molecular features. These features are quantified by molecular descriptors, which can be categorized into several types:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters such as molecular surface area and volume.

Electronic descriptors: These relate to the electron distribution in the molecule and include properties like dipole moment and partial charges on atoms.

Physicochemical descriptors: These include parameters such as the logarithm of the octanol-water partition coefficient (logP), which is a measure of lipophilicity, and molar refractivity.

Once a set of relevant descriptors is calculated for a series of compounds, statistical methods are employed to build a predictive model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, and more advanced machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF). acs.orgnih.gov

For a hypothetical QSAR study on a series of analogs of this compound, one might investigate their inhibitory activity against a specific biological target. The goal would be to develop a model that can predict the activity of new, unsynthesized analogs. The general form of a QSAR equation can be represented as:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

A hypothetical QSAR model for a series of analogs of this compound might reveal that specific structural features are critical for activity. For instance, the presence of a halogen, such as the chlorine atom on the benzoyl ring, is often a feature that influences binding to biological targets. nih.gov The electronic properties of the substituent on the aromatic ring and the conformation of the azepanone ring could also be significant contributors.

Similarly, QSPR models can be developed to predict important physicochemical properties that influence the "drug-likeness" of a compound, such as solubility, metabolic stability, and membrane permeability. For example, a QSPR model for the aqueous solubility of this compound and its derivatives would be invaluable for formulation development.

To illustrate the application of these concepts, consider the following hypothetical data tables for a series of analogs of this compound.

Table 1: Hypothetical QSAR Data for this compound Analogs

| Compound | Substituent (R) on Benzoyl Ring | LogP | Electronic Parameter (Hammett Constant, σ) | Predicted Biological Activity (IC₅₀, µM) |

| 1 | 4-Cl | 3.5 | 0.23 | 5.2 |

| 2 | 4-F | 3.1 | 0.06 | 8.1 |

| 3 | 4-CH₃ | 3.8 | -0.17 | 12.5 |

| 4 | 4-NO₂ | 2.9 | 0.78 | 2.3 |

| 5 | H | 3.0 | 0.00 | 15.0 |

Table 2: Hypothetical QSPR Data for Physicochemical Properties of this compound Analogs

| Compound | Molecular Weight | Polar Surface Area (Ų) | Predicted Aqueous Solubility (mg/L) |

| 1 | 251.7 | 45.3 | 50 |

| 2 | 235.2 | 45.3 | 65 |

| 3 | 231.3 | 45.3 | 40 |

| 4 | 262.2 | 91.1 | 80 |

| 5 | 217.3 | 45.3 | 75 |

These tables exemplify how QSAR and QSPR models can provide a systematic framework for understanding the relationships between molecular structure and function. By identifying the key descriptors that govern activity and properties, these computational approaches can guide the rational design of new chemical entities with optimized characteristics, thereby accelerating the drug discovery and development process. The development of robust and predictive QSAR/QSPR models for N-acyl-lactam derivatives, including this compound, would be a valuable endeavor for future research in this area. researchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Studies of 1 4 Chlorobenzoyl 2 Azepanone

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of 1-(4-chlorobenzoyl)-2-azepanone is a critical aspect of its chemical profile. While specific studies on this exact compound are not extensively documented in publicly available literature, the stability of related structures, such as N-acyl lactams and compounds containing a 4-chlorobenzoyl moiety, provides valuable insights.

N-acyl lactams, in general, are susceptible to hydrolysis, which involves the cleavage of the amide bond within the lactam ring. This process can be catalyzed by either acid or base. The presence of the electron-withdrawing 4-chlorobenzoyl group is expected to influence the rate of hydrolysis.

The degradation of the 4-chlorobenzoyl portion of the molecule can proceed through various pathways, particularly under environmental or biological conditions. For instance, the biodegradation of 1,4-dichlorobenzene (B42874), a related chlorinated aromatic compound, involves initial dioxygenase-catalyzed dihydroxylation of the aromatic ring, followed by ring cleavage. ethz.ch Aerobic degradation pathways for 1,4-dichlorobenzene have been identified in various microorganisms, such as Xanthobacter flavus 14pl and Sphingomonas haloaromaticamans. ethz.ch These pathways typically proceed via the formation of dichlorocatechol and subsequent ortho-cleavage of the aromatic ring. ethz.ch Anaerobically, reductive dechlorination can occur, leading to monochlorobenzene and eventually benzene (B151609). ethz.ch

Furthermore, advanced oxidation processes (AOPs) are effective in degrading persistent organic pollutants. For compounds like 1,4-dioxane, which shares some structural similarities in terms of being a heterocyclic ether, AOPs generate highly reactive hydroxyl radicals that can initiate ring opening and lead to the formation of intermediates like ethylene (B1197577) glycol, glycolic acid, and ultimately carbon dioxide and water. deswater.com Similar oxidative degradation pathways could be anticipated for the azepanone ring of this compound under such conditions.

It is also noteworthy that the stability of bioconjugates can be influenced by the presence of peptide structures. For example, combining certain pyrrole (B145914) acids with peptides has been shown to enhance hydrolytic stability. nih.gov This suggests that conjugation could be a strategy to modulate the stability of this compound.

Reactions Involving the Azepanone Ring

The seven-membered azepanone ring is a key structural feature that governs a significant portion of the reactivity of this compound.

Ring-Opening and Ring-Contraction Reactions

Lactams, including the azepanone ring system, can undergo ring-opening reactions under various conditions. Acid-mediated hydrolysis is a common method for cleaving the amide bond and opening the ring. For instance, α-aryl-lactams have been shown to undergo ring-opening with strong acids like triflic acid. rsc.org In the case of this compound, acidic conditions would likely lead to the formation of 6-(4-chlorobenzoylamino)hexanoic acid. The strained nature of smaller lactam rings, such as β-lactams, makes them particularly susceptible to nucleophilic attack and subsequent ring cleavage. bhu.ac.in

Ring-contraction reactions offer a pathway to smaller heterocyclic structures. etsu.eduwikipedia.org A notable example is the photochemical rearrangement of N-chlorolactams, which can lead to the formation of carbamoyl (B1232498) chlorides via a stereoselective ring contraction. lookchem.com While this specific reaction requires the formation of an N-chloro derivative, it highlights a potential transformation pathway for the azepanone ring. Other ring-contraction methods include the Favorskii rearrangement and cationic rearrangements like the pinacol (B44631) rearrangement. wikipedia.org

Conversely, ring-expansion reactions can be used to synthesize larger ring systems from smaller lactams. nih.govsemanticscholar.org A conjugate addition/ring expansion (CARE) cascade reaction has been developed for the synthesis of medium-sized and macrocyclic bis-lactams from cyclic imides and primary amines. nih.govsemanticscholar.org This methodology could potentially be adapted to expand the azepanone ring of this compound. The Beckmann rearrangement of oximes is another classical method for synthesizing caprolactams and pyrrolidones. researchgate.net

Functional Group Transformations on the Azepanone Nitrogen and Carbon Atoms

The nitrogen and carbon atoms of the azepanone ring are sites for various functional group transformations. The nitrogen atom, being part of an amide linkage, can participate in reactions that modify the N-acyl group. For example, N-acylation of lactams is a common reaction. nih.gov

The carbon atoms of the azepanone ring can also be functionalized. For instance, the ozonation of N-aryl cyclic amines provides a metal-free method to introduce a carbonyl group into the heterocyclic ring, forming N-aryl lactams. semanticscholar.org While this reaction is typically used to form the lactam ring itself, it demonstrates the potential for oxidation at the carbon atoms adjacent to the nitrogen.

Reactivity of the 4-Chlorobenzoyl Moiety

The 4-chlorobenzoyl group introduces a second reactive center to the molecule, with the aromatic ring and the carbonyl group each exhibiting distinct chemical behavior.

Electrophilic and Nucleophilic Aromatic Substitution on the Chlorophenyl Ring

The chlorophenyl ring of the 4-chlorobenzoyl moiety can undergo both electrophilic and nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): Aryl halides, such as the chlorophenyl group in this molecule, can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. libretexts.orgwikipedia.orgbyjus.com The carbonyl group of the 4-chlorobenzoyl moiety is an electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. masterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org For the reaction to occur, the electron-withdrawing substituent must be positioned ortho or para to the leaving group (the chlorine atom in this case) to effectively stabilize the negative charge of the intermediate. libretexts.org Thus, this compound is a potential substrate for SNAr reactions, where a nucleophile could displace the chloride ion.

Transformations of the Carbonyl Group

The carbonyl group of the 4-chlorobenzoyl moiety is a site for various nucleophilic addition and reduction reactions. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Further reduction to a methylene (B1212753) group (CH2) can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

The carbonyl carbon is electrophilic and can be attacked by a wide range of nucleophiles. These reactions can lead to the formation of new carbon-carbon bonds (e.g., Grignard reactions, Wittig reaction) or carbon-heteroatom bonds.

Metal-Catalyzed Reactions Involving this compound

The N-acyl lactam moiety in this compound serves as a versatile functional group for various metal-catalyzed reactions. These transformations often involve the activation of the amide bond or reactions at the α-position to the carbonyl group.

One significant area of research has been the nickel-catalyzed ring-opening of N-acyl lactams. For instance, a method for the nickel-catalyzed transamidation of N-benzoylpyrrolidin-2-one derivatives with anilines has been developed. This reaction, catalyzed by Ni(PPh₃)₂Cl₂ with 2,2′-bipyridine as a ligand and manganese as a reducing agent, results in the formation of ring-opened amides in good yields. This methodology could potentially be applied to this compound, offering a pathway to linear amino amides.

Cobalt-catalyzed cycloisomerization reactions of unsaturated N-acyl sulfonamides have also been reported, yielding N-sulfonyl lactams and imidates. While not directly involving this compound, this demonstrates the utility of transition metals in promoting intramolecular reactions on N-acyl lactam-like scaffolds. The choice of metal and ligand can influence the reaction pathway, leading to either cyclization or other transformations.

Furthermore, enantioselective N-acylation of lactams, including β-lactams, has been achieved using chiral catalysts. These reactions provide a method for kinetic resolution and the synthesis of enantiomerically enriched N-acyl lactams. This principle could be extended to the synthesis or further functionalization of chiral derivatives of this compound.

Table 1: Examples of Metal-Catalyzed Reactions on N-Acyl Lactam Scaffolds

| Catalyst System | Substrate Type | Reaction Type | Product Type |

| Ni(PPh₃)₂Cl₂ / 2,2′-bipyridine / Mn | N-benzoylpyrrolidin-2-one | Ring-Opening Transamidation | Linear Amino Amides |

| Co(salen) | Unsaturated N-acyl sulfonamides | Cycloisomerization | N-sulfonyl lactams/imidates |

| Chiral Acyl-Transfer Catalysts | Racemic β-lactams | Enantioselective N-acylation | Enantioenriched N-acyl lactams |

Photochemical Transformations

The photochemical reactivity of N-acyl lactams, including derivatives like this compound, offers pathways to structurally diverse heterocyclic systems. Research has shown that photo-induced rearrangements of N-aryllactams can lead to the formation of functionalized quinolones and benzoazepines warsaw4phd.eu. This type of transformation, when applied to this compound, could potentially yield novel polycyclic aromatic compounds. The electron-withdrawing nature of the 4-chlorobenzoyl group may influence the efficiency and regioselectivity of such photochemical rearrangements.

Another area of interest is the photochemical deracemization of lactams. This process can be used to obtain highly enantioenriched compounds from a racemic mixture nih.gov. Such a strategy could be valuable for accessing chiral versions of this compound and its derivatives for applications in stereoselective synthesis.

Furthermore, the photochemical synthesis of ε-caprolactam, the parent lactam of 2-azepanone, through the photonitrosation of cyclohexane (B81311) is a well-established industrial process epa.gov. While this is a synthesis of the parent lactam, it highlights the susceptibility of the caprolactam ring system and related structures to photochemical transformations.

Investigation of Tautomeric Equilibria and Valence Tautomerization

Tautomeric Equilibria:

This compound can theoretically exist in a tautomeric equilibrium between the lactam and the lactim form. The lactam form is characterized by the endocyclic amide group, while the lactim form contains an endocyclic imino group and an exocyclic hydroxyl group.

Studies on related systems, such as 2-pyridones, have demonstrated that the position of the lactam-lactim equilibrium is sensitive to factors like substituents and the solvent environment nih.govnih.gov. The presence of the electron-withdrawing 4-chlorobenzoyl group on the nitrogen atom of this compound is expected to influence the electron density on the amide nitrogen and carbonyl oxygen, thereby affecting the relative stability of the tautomers. Spectroscopic techniques like 2D IR and NMR have been instrumental in studying such equilibria in heterocyclic systems nih.govuni-muenchen.denih.gov. For this compound, it is anticipated that the lactam form will be the predominant tautomer under normal conditions, though the lactim tautomer may participate in certain reactions.

Valence Tautomerization:

Valence tautomerization is a specific type of tautomerism that involves the rearrangement of bonding electrons, leading to a change in the molecular structure. While this phenomenon has been observed in certain classes of organic compounds, a review of the scientific literature does not indicate that valence tautomerization is a characteristic or studied aspect of the chemical reactivity of N-acyl lactams like this compound.

Development of Novel Reaction Methodologies Utilizing the Azepanone Scaffold

The unique structural and electronic properties of this compound and related N-acyl lactams have been harnessed to develop novel synthetic methodologies.

A significant reaction is the acyl-exchange of N-acyl lactams with amines to produce N-substituted amides. This reaction proceeds via nucleophilic attack of the amine on the exocyclic acyl carbonyl group, leading to the transfer of the acyl group and regeneration of the parent lactam. This method provides a convenient route to various amides under relatively mild conditions.

The nickel-catalyzed ring-opening transamidation, as mentioned in section 5.4, represents another innovative methodology that utilizes the reactivity of the endocyclic amide bond. This transformation converts the cyclic lactam into a linear amino amide, offering a strategic approach to complex linear molecules from readily available cyclic precursors.

Furthermore, the development of catalytic, enantioselective N-acylation reactions provides a powerful tool for the kinetic resolution of racemic lactams. This methodology allows for the preparation of enantiomerically pure N-acyl lactams, which are valuable building blocks in asymmetric synthesis. The application of such methods to the 2-azepanone scaffold could provide access to a wide range of chiral compounds.

Table 2: Novel Reaction Methodologies Involving N-Acyl Lactams

| Reaction Methodology | Reagents | Product Type |

| Acyl-Exchange Reaction | Amines | N-substituted amides |

| Nickel-Catalyzed Ring-Opening | Anilines, Ni catalyst | Linear amino amides |

| Enantioselective N-acylation | Chiral acyl-transfer catalyst | Enantioenriched N-acyl lactams |

Exploration of Biological Activities and Molecular Interactions of 1 4 Chlorobenzoyl 2 Azepanone Non Clinical Focus

In Vitro Enzymatic Inhibition Profiling

The primary biological activity associated with the N-acyl azepanone scaffold is the inhibition of cysteine proteases. The seven-membered ring of the azepanone is particularly effective for improving chiral stability at substitution sites compared to five- or six-membered rings. researchgate.net

The N-acyl azepanone framework is a well-established template for potent inhibitors of cathepsins, a family of proteases involved in various physiological and pathological processes.

Cathepsin K Inhibition: Research has identified azepanone-based compounds as highly potent and selective inhibitors of human Cathepsin K (Cat K), a cysteine protease critical to bone resorption. nih.gov These inhibitors are characterized by an azepan-3-one (B168768) core. The development from earlier ketone-based inhibitor series to the azepanone structure led to compounds with improved configurational stability. researchgate.netnih.gov Molecular modeling and X-ray crystallography have confirmed that specific stereochemistry and the orientation of substituents on the azepanone ring are critical for high-potency inhibition, with the inhibitor binding within the enzyme's active site. nih.gov

Cathepsin L Inhibition: The azepanone inhibitor template originally developed for Cathepsin K was successfully extended to create potent and selective inhibitors of the homologous enzyme, Cathepsin L (Cat L). acs.orgnih.gov Through systematic modifications of the substituents on the azepanone scaffold, researchers were able to shift the selectivity from Cat K to Cat L. For instance, altering the P2 and P3 binding elements—substituents at different positions of the core structure—led to a significant increase in selectivity for Cat L over Cat K. acs.orgnih.gov Optimization of these elements resulted in competitive inhibitors of human Cat L with nanomolar potency. nih.gov

| Compound Class | Target Enzyme | Key Structural Features | Reported Potency (Ki) | Reference |

|---|---|---|---|---|

| Azepanone-based Inhibitor (Compound 15) | Human Cathepsin L | P3 naphthylene-1-carboxamide, P2 β-naphthylalanine | 0.43 nM | nih.gov |

| Azepanone-based Inhibitor (Compound 20) | Human Cathepsin K | C-4 S stereochemistry | 0.16 nM | nih.gov |

| Azepanone-based Inhibitor (Compound 24) | Human Cathepsin K | Undisclosed modifications for dual species potency | 0.0048 nM | nih.gov |

While the focus of research on N-acyl azepanones has been on proteases, the broader azepane chemical class has been explored for other enzymatic targets.

α-Glucosidase: A review of azepane-based compounds in medicinal chemistry highlights their structural diversity and utility in discovering new therapeutic agents, including α-glucosidase inhibitors. nih.gov For example, Tolazamide, an approved drug for type 2 diabetes containing an azepane ring, functions to lower blood glucose. lifechemicals.com However, there is no specific data in the reviewed literature detailing the direct inhibition of α-glucosidase by 1-(4-chlorobenzoyl)-2-azepanone itself.

Cyclooxygenase Isoenzymes: There is no available scientific literature reporting the investigation or inhibitory activity of this compound against cyclooxygenase (COX) isoenzymes.

Receptor Binding and Modulation Studies

Information regarding the direct interaction of this compound with specific receptors, including any potential for allosteric modulation, is not available in the public scientific literature. The research focus has remained on its role as a scaffold for enzyme inhibitors rather than as a receptor ligand.

There are no published studies that describe or suggest an allosteric modulation mechanism for this compound.

Characterization of a direct ligand-receptor interaction for this compound has not been reported in the reviewed scientific literature.

Target Identification and Validation Using Chemical Probes derived from this compound

Chemical probes are small molecules used to study and identify protein targets in biological systems. While the azepanone scaffold is a valuable starting point for the synthesis of bioactive compounds, there are no reports in the reviewed literature of chemical probes being specifically derived from this compound for the purpose of target identification and validation. The development pathway for this class of compounds has primarily involved structure-based design targeting known enzymes like cathepsins.

Investigation of Anti-Infective Properties (e.g., antiparasitic activity) at a Mechanistic Level

There is no available scientific literature detailing the investigation of this compound for any anti-infective properties, including antiparasitic, antibacterial, or antifungal activities. Consequently, no mechanistic studies on its potential modes of action against infectious agents have been reported.

Studies on Anticancer Activity Mechanisms (e.g., BET protein inhibition, reverse differentiation induction)

No studies were identified that have evaluated this compound for anticancer activity. Therefore, there is no information on its potential to act through mechanisms such as the inhibition of bromodomain and extraterminal (BET) proteins or the induction of reverse differentiation in cancer cells.

Cellular Pathway Modulation and Signaling Cascade Analysis (non-clinical cellular assays)

There is a lack of published non-clinical cellular assays investigating the effects of this compound on cellular pathways or signaling cascades. No data is available to suggest its involvement in modulating any specific cellular processes.

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for Biological Function

Due to the absence of biological activity data for this compound, no structure-activity relationship (SAR) or structure-property relationship (SPR) studies for any biological function have been established. Such studies are contingent on having a series of related compounds with measured biological activities to determine how chemical structure influences function, and this foundational data is not available for the specified compound.

Advanced Analytical Research Methodologies for 1 4 Chlorobenzoyl 2 Azepanone in Complex Matrices

Chromatographic Techniques for Separation and Purification

Chromatography stands as a cornerstone for the isolation and purification of 1-(4-chlorobenzoyl)-2-azepanone from complex mixtures. The selection of the appropriate chromatographic technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed technique for the analysis of non-volatile or thermally labile compounds like this compound. Method development for this compound typically involves a systematic optimization of stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity.

A common approach for a compound of this nature would be reversed-phase HPLC, utilizing a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound while separating it from matrix components.

Validation of the developed HPLC method is crucial to ensure its reliability and reproducibility. This process involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-2 min: 30% B2-10 min: 30-80% B10-12 min: 80% B12-13 min: 80-30% B13-15 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may have limited volatility, Gas Chromatography (GC) can be a powerful tool for its analysis if it is derivatized to a more volatile form. Derivatization can also improve thermal stability and chromatographic behavior. For instance, reduction of the ketone and amide functionalities could yield a more volatile compound suitable for GC analysis.

The selection of a suitable capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, is critical for achieving good separation. The carrier gas, typically helium or hydrogen, flow rate, and the temperature program of the GC oven are optimized to ensure efficient separation of the derivatized analyte from other volatile components in the sample.

Table 2: Hypothetical GC Method Parameters for a Volatile Derivative of this compound

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Initial: 100 °C (hold 1 min)Ramp: 15 °C/min to 280 °C (hold 5 min) |

| Injection Mode | Splitless |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Chiral Chromatography for Enantiomeric Separation

The structure of this compound does not inherently possess a chiral center. However, if a chiral center were to be introduced through metabolism or synthesis, the separation of the resulting enantiomers would be crucial, as they can exhibit different biological activities. Chiral chromatography is the definitive method for achieving this separation. rsc.org

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown success in separating a broad range of chiral compounds. nih.gov The selection of the appropriate CSP and mobile phase is determined through a screening process to find the optimal conditions for enantiomeric resolution. nih.gov Both normal-phase and reversed-phase modes can be employed for chiral separations. nih.govnih.gov

Hyphenated Techniques for Enhanced Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful platform for the comprehensive analysis of this compound, offering both high separation efficiency and detailed structural information.

LC-MS/MS for Metabolite Identification and Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for identifying and quantifying metabolites of this compound in complex biological matrices like plasma, urine, and tissue extracts. nih.govresearchgate.net The high selectivity and sensitivity of LC-MS/MS allow for the detection of trace levels of the parent compound and its metabolites. mdpi.com

The LC system separates the components of the mixture, which are then introduced into the mass spectrometer. The precursor ion, corresponding to the molecular weight of the analyte, is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and reduces background noise, enabling accurate quantification. nih.govresearchgate.net The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information for the identification of unknown metabolites. nih.govmdpi.com

GC-MS for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. nih.gov For this compound, this technique would be applicable after derivatization to increase its volatility. The gas chromatograph separates the volatile derivatives, which are then introduced into the mass spectrometer. researchgate.net

The mass spectrometer ionizes the eluted compounds, and the resulting mass spectrum serves as a chemical fingerprint, allowing for highly confident identification by comparing the obtained spectrum with a reference library. The combination of the retention time from the GC and the mass spectrum from the MS provides a two-dimensional confirmation of the analyte's identity. nih.govresearchgate.net This technique is particularly useful for identifying and quantifying volatile impurities or degradation products that may be present in samples containing this compound.

Advanced Detection and Quantification Methods in Research Samples

The analysis of this compound in intricate research samples, such as plasma, serum, or tissue homogenates, relies heavily on high-performance liquid chromatography coupled with mass spectrometry (LC-MS). This technique offers superior sensitivity and specificity compared to older methods like gas chromatography (GC) or high-performance liquid chromatography with ultraviolet detection (HPLC-UV), which may lack the necessary resolution for complex matrices. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for quantifying low-level analytes in complex samples. researchgate.netnih.gov For a compound like this compound, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be highly effective. researchgate.net This involves the selection of a specific precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmentation of this ion in the collision cell, and detection of a specific product ion in the third quadrupole. This process significantly reduces background noise and enhances selectivity.

The polarity of this compound suggests that chromatographic techniques such as reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) would be suitable for its separation from matrix components. welch-us.comchromatographyonline.com Reversed-phase chromatography, often using a C18 column, separates compounds based on their hydrophobicity. nih.gov HILIC, on the other hand, is well-suited for polar compounds, utilizing a polar stationary phase and a mobile phase with a high organic solvent content. welch-us.com The choice between these techniques would depend on the specific matrix and the presence of other interfering substances.

High-Resolution Mass Spectrometry (HRMS):

For research applications requiring unambiguous identification of the analyte, high-resolution mass spectrometry (HRMS), such as that performed on a Q-Exactive HF mass spectrometer, provides highly accurate mass measurements. researchgate.netnih.gov This capability allows for the determination of the elemental composition of the detected molecule, confirming its identity with a high degree of confidence.

Derivatization Strategies:

In some instances, derivatization of the analyte can enhance its chromatographic and mass spectrometric properties. While this compound itself may not require derivatization for LC-MS analysis, understanding such techniques is crucial. For compounds with primary or secondary amine groups, derivatization with reagents like benzoyl chloride can improve their retention in reversed-phase chromatography and enhance their ionization efficiency in the mass spectrometer. chromatographyonline.comnih.gov

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Setting |

| Chromatography | |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water researchgate.net |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile researchgate.net |

| Flow Rate | 0.4 mL/min researchgate.net |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion ([M+H]⁺) | Calculated based on molecular weight |

| Product Ion | Determined through infusion and fragmentation experiments |

| Collision Energy | Optimized for maximum product ion intensity |